8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
8-Benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS: 866341-26-6) is a fused heterocyclic compound featuring a quinolinone core fused with a 1,4-dioxane ring. Key structural attributes include a benzoyl group at position 8 and a 4-fluorobenzyl substituent at position 6. Its molecular formula is C₂₆H₁₉FNO₄, with a molecular weight of 415.4 g/mol and computed XLogP3 of 4.6, indicating moderate lipophilicity .
Properties
IUPAC Name |
8-benzoyl-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c26-18-8-6-16(7-9-18)14-27-15-20(24(28)17-4-2-1-3-5-17)25(29)19-12-22-23(13-21(19)27)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNUZBYIILEXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound that belongs to the quinoline family. Its unique structural features suggest potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C25H18FNO4
- Molecular Weight : 415.42 g/mol
- CAS Number : 866341-26-6
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
-
MCF-7 Breast Cancer Cells :
- The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value that indicates its effectiveness in inhibiting cell proliferation.
- Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway by activating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2) .
- Cell Cycle Analysis :
The mechanism by which this compound exerts its effects appears to involve:
- Topoisomerase II Inhibition : The compound demonstrated potent inhibitory activity against topoisomerase IIβ at submicromolar concentrations. This inhibition is crucial as topoisomerases are key targets in cancer therapy .
- Apoptotic Pathway Activation : The compound activates Bax and downregulates Bcl2, leading to increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. The presence of the fluorophenyl group is believed to enhance its interaction with biological targets and improve its potency against cancer cell lines. Variations in substituents can significantly affect the compound's efficacy and selectivity .
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | X µM | Apoptosis via Bax activation |
| Study B | A549 (Lung Cancer) | Y µM | Topoisomerase II inhibition |
| Study C | HeLa (Cervical Cancer) | Z µM | Cell cycle arrest |
(Note: Actual IC50 values need to be filled based on specific study results)
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoline compounds possess activity against various bacterial strains, suggesting potential as antibacterial agents .
Anticancer Properties
The compound's structure suggests it may interact with biological targets involved in cancer progression. Preliminary studies have shown that quinoline derivatives can inhibit cell proliferation in cancer cell lines. For instance, research on related compounds indicates that they induce apoptosis in human cancer cells through mitochondrial pathways .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of quinoline derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic strategies for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Photophysical Properties
The photophysical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light and emit fluorescence can be harnessed in optoelectronic devices .
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel polymeric materials with enhanced thermal and mechanical properties. Research indicates that incorporating quinoline derivatives into polymer matrices can improve their stability and performance under various environmental conditions .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of quinoline showed a significant reduction in bacterial growth rates when tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most active derivative .
- Cancer Cell Proliferation : Research involving the application of quinoline derivatives on MCF-7 breast cancer cells demonstrated a 60% reduction in cell viability after 48 hours of treatment at a concentration of 10 µM. This suggests potential for further development as an anticancer agent .
- Neuroprotection Mechanism : A recent study highlighted the neuroprotective effects of a related compound on SH-SY5Y neuronal cells exposed to oxidative stress. The results showed a significant decrease in cell death rates when treated with the compound at varying concentrations over 24 hours .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to methoxy or ethoxy derivatives due to fluorine’s electronegativity and small size .
- Lipophilicity : The target’s XLogP3 (4.6) is lower than derivatives with bulkier substituents (e.g., 3,4-dimethylbenzoyl in ), suggesting a balance between solubility and membrane permeability.
- Melting Points : While data for the target is lacking, analogs with rigid substituents (e.g., cyclopentyl in ) exhibit lower melting points, likely due to reduced crystallinity.
Physicochemical and Spectral Properties
Computed Properties
Spectral Comparison
- IR Spectroscopy : The benzoyl carbonyl group is expected to exhibit a strong absorption near 1680 cm⁻¹, similar to other benzoyl-containing derivatives .
- NMR Spectroscopy: The 4-fluorobenzyl group would show distinct splitting in $ ^1H $ NMR (e.g., δ ~7.0–7.3 ppm for aromatic protons) and a $ ^{19}F $ NMR signal near -115 ppm, differentiating it from non-fluorinated analogs .
Q & A
Q. What are the established synthetic routes for 8-benzoyl-6-[(4-fluorophenyl)methyl]-[1,4]dioxino[2,3-g]quinolin-9-one, and what are their key challenges?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving:
- Cyclocondensation : Reaction of substituted quinoline precursors with benzoyl chloride derivatives under reflux conditions in solvents like dichloromethane or DMSO .
- Functionalization : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
Key Challenges : Low yields due to steric hindrance at the quinoline core and side reactions during benzoylation. Optimization of reaction time (24–48 hours) and temperature (60–80°C) is critical .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation employs:
- X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C–C = 0.003 Å precision) and confirms fused dioxino-quinoline ring geometry .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for fluorophenyl (δ 7.2–7.4 ppm) and benzoyl (δ 8.1 ppm) groups .
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Methodological Answer :
- Antibacterial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements (MIC values typically 8–32 µg/mL) .
- Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies (e.g., variable MIC values) arise from:
- Assay Conditions : Differences in bacterial strains, inoculum size, or solvent carriers (DMSO vs. aqueous buffers) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with methoxyphenyl) to identify pharmacophores .
Resolution : Standardize protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .
Q. What advanced strategies optimize synthetic yield and regioselectivity?
- Methodological Answer :
- Catalyst Screening : Pd(OAc)₂ with phosphine ligands improves cross-coupling efficiency (yield increases from 45% to 72%) .
- Solvent Optimization : Ionic liquids (e.g., [bmim]BF₄) enhance reaction rates and reduce byproducts in cyclization steps .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours for benzoylation .
Q. How can substituent effects on bioactivity be systematically studied?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified groups (e.g., replacing benzoyl with acetyl) and test in parallel assays .
- Computational Modeling : DFT calculations predict electron-withdrawing effects of fluorine on binding affinity to bacterial gyrase .
- Crystallographic Data : Overlay X-ray structures with analogs to identify steric clashes or hydrogen-bonding variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
